2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid
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Overview
Description
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom on the phenyl ring and a carboxylic acid group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a halogenated ketone reacts with a thioamide under acidic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control over reaction conditions can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 2-(3-Amino-phenyl)-thiazole-5-carboxylic acid.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or diaryl thiazole derivatives.
Scientific Research Applications
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, while the thiazole ring can participate in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.
2-(4-Bromo-phenyl)-thiazole-5-carboxylic acid: Similar but with the bromine atom in a different position on the phenyl ring.
3-Bromophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, bromine atom, and carboxylic acid group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical and biological applications.
Properties
Molecular Formula |
C10H6BrNO2S |
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Molecular Weight |
284.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
KAZWLSFXKRUGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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